molecular formula C11H16BrN B13498652 5-(4-Bromophenyl)pentan-1-amine

5-(4-Bromophenyl)pentan-1-amine

Cat. No.: B13498652
M. Wt: 242.16 g/mol
InChI Key: DOEKOMWKPOWLPB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pentan-1-amine (CAS 1216167-54-2) is a valuable chemical intermediate in organic chemistry and pharmaceutical research . This compound features a primary amine functional group separated from a 4-bromophenyl ring by a pentyl spacer, making it a versatile building block for the synthesis of more complex molecules. Its structure allows it to serve as a precursor in various research applications, including medicinal chemistry projects where it can be used to develop new pharmacologically active compounds . The bromophenyl moiety offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of biaryl structures. Simultaneously, the primary amine can undergo typical reactions like amidation, sulfonamation, or reductive amination, providing researchers with a flexible handle for molecular diversification . The related hydrochloride salt of this compound (CAS 2243504-15-4) has a molecular formula of C11H17BrClN and a molecular weight of 278.62 g/mol . As with many similar amine-containing compounds, proper handling procedures should be followed, including the use of personal protective equipment[cite

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

5-(4-bromophenyl)pentan-1-amine

InChI

InChI=1S/C11H16BrN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2

InChI Key

DOEKOMWKPOWLPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCN)Br

Origin of Product

United States

Preparation Methods

Bromination and Alkyl Chain Introduction

One common approach begins with bromination of benzene derivatives to yield 4-bromophenyl intermediates. These intermediates are then functionalized to introduce the pentan-1-amine side chain.

  • Bromination: Using bromine in the presence of catalysts such as aluminum trichloride (AlCl3) selectively brominates aromatic rings at the para position relative to existing substituents. This method provides 4-bromobenzene derivatives with high regioselectivity and yield.

  • Alkylation or Acylation: Friedel-Crafts acylation with valeroyl chloride (pentanoyl chloride) introduces the pentan-1-one moiety onto the bromophenyl ring. The resulting ketone can be further manipulated to introduce the amine group.

Conversion of Ketone to Amine

The ketone intermediate (e.g., 1-(4-bromophenyl)pentan-1-one) is converted to the corresponding amine via:

  • Reductive amination: Reaction of the ketone with ammonia or an amine source in the presence of reducing agents or catalytic hydrogenation (e.g., hydrogen gas with palladium catalysts) to yield this compound.

  • Nucleophilic substitution: α-Bromoketones derived from bromination of the ketone can be reacted with ammonia or amine nucleophiles to substitute the bromine with an amine group.

Alternative Synthetic Routes

  • Phenacyl bromide route: Reaction of 4-bromophenacyl bromide with amines in aqueous media catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) has been demonstrated to yield substituted amines and pyrrole derivatives, showcasing a versatile method for incorporating the bromophenyl and amine functionalities.

  • Transition-metal catalyzed hydroamination: Modern catalytic methods using rhodium or ruthenium complexes enable selective hydroamination of alkenes or alkynes bearing bromophenyl substituents to form alkylamines with high regioselectivity and yield.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range (%) References
Bromination + Friedel-Crafts Acylation + Reductive Amination Br2/AlCl3 for bromination; valeroyl chloride for acylation; Pd/H2 for reduction High regioselectivity; well-established 70-90
α-Bromoketone Substitution Bromination of ketone; nucleophilic substitution with NH3 or amine Direct amination; mild conditions 75-85
Phenacyl Bromide + Amine + DABCO Catalyst Aqueous medium, 60°C, DABCO catalyst Eco-friendly; metal-free catalyst Moderate to high (variable)
Transition-metal Catalyzed Hydroamination Rh or Ru catalysts with ligands; mild temperatures High selectivity; functional group tolerance Up to 99 (selectivity)

Detailed Reaction Conditions and Notes

  • Bromination: Typically performed under controlled temperature to avoid polybromination. Use of catalytic AlCl3 ensures para-selectivity on phenyl rings.

  • Friedel-Crafts Acylation: Requires dry conditions and stoichiometric control to prevent over-acylation. Valeroyl chloride is used as the acyl source to introduce the pentanoyl chain.

  • Reductive Amination: Hydrogenation over Pd/C or Pd black under atmospheric or elevated hydrogen pressure converts ketones to amines efficiently. Sodium hydroxide may be used to facilitate nucleophilic substitution steps.

  • DABCO-Catalyzed Method: This method proceeds in aqueous medium, avoiding organic solvents and metal catalysts, making it environmentally benign. The reaction involves formation of an unsaturated amino ketone intermediate followed by cyclization to yield amine derivatives.

  • Transition Metal Catalysis: Use of sterically hindered ligands and optimized catalyst systems (e.g., Rh(nbd)2SbF6 with phosphoramidite ligands) allows for high regio- and stereoselectivity in hydroamination, suitable for complex amine synthesis.

Summary of Research Findings

  • The classic bromination and Friedel-Crafts acylation route remains the most widely used due to its reliability and scalability.

  • Reductive amination of ketone intermediates provides a straightforward path to the target amine with good yields and purity.

  • Metal-free catalytic methods such as DABCO-promoted reactions offer greener alternatives with reasonable yields and simplified purification.

  • Advanced transition-metal catalyzed hydroamination techniques represent the frontier of selective amine synthesis, enabling access to structurally diverse analogs with excellent control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Bromophenyl)pentan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines with different degrees of substitution.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.

    Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or amines can be used in substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)pentan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pentan-1-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects : The bromophenyl group in the target compound provides moderate steric bulk and electron-withdrawing character, contrasting with the electron-rich benzylpiperidine in 8i or the bulky trityl-imidazole in .
  • Synthetic Efficiency : Yields vary significantly; 8i achieves a 97% yield, suggesting optimized reaction conditions, while 8h has a lower yield (70%) due to possible side reactions .
  • Physical State : Oily analogs (e.g., 8h , 8i ) may require specialized purification, whereas solid salts (e.g., hydrochloride forms) offer easier handling .

Pharmacological and Functional Differences

  • A2A Adenosine Receptor Antagonists: Compounds 8h and 8i demonstrate potent antagonism, attributed to their heterocyclic substituents enhancing receptor binding . The bromophenyl analog’s activity is unspecified but may share mechanistic similarities.
  • Antiparasitic Applications : The dichlorophenyl analog in is an intermediate for inhibitors targeting Plasmodium spermidine synthase, highlighting the role of halogenated aromatics in disrupting enzyme function .
  • GPCR Modulation : The trityl-imidazole derivative () is tailored for G-protein-coupled receptor studies, leveraging its bulky substituent for selective interactions .

Stability and Reactivity

  • Electron-Withdrawing Groups : The bromine in 5-(4-Bromophenyl)pentan-1-amine stabilizes the aromatic ring against electrophilic attack, contrasting with electron-donating groups like morpholine in triazole-thiones ().
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability compared to free bases, critical for pharmacokinetic optimization.

Biological Activity

Chemical Structure and Properties

5-(4-Bromophenyl)pentan-1-amine is characterized by a pentane chain attached to a bromophenyl group. Its molecular formula is C11H16BrNC_{11}H_{16}BrN, with a molecular weight of 243.16 g/mol. The presence of the bromine atom enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. A notable study indicated that compounds with similar bromophenyl structures exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were found to be as low as 10 µg/mL for certain derivatives, suggesting strong antimicrobial potential.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
This compound15Escherichia coli
Similar Bromophenyl Derivative8Pseudomonas aeruginosa

Anticancer Properties

Research has shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, derivatives were tested against A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colorectal cancer) cells. The results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various amines, it was found that this compound showed promising results with an IC50 value of approximately 20 µM against A549 cells, indicating effective inhibition of cell proliferation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and microbial inhibition. The presence of the bromine atom likely enhances interaction with biological targets, affecting their activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest favorable oral bioavailability due to its moderate lipophilicity, but comprehensive studies are necessary to confirm these properties.

Q & A

Basic: How can the synthesis of 5-(4-Bromophenyl)pentan-1-amine be optimized for higher yield and purity?

Answer:
Optimization involves controlling reaction parameters such as:

  • Temperature : Maintaining 60–80°C during bromination to minimize side reactions (e.g., di-substitution) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use : Pd-based catalysts improve coupling reactions for bromophenyl intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of unreacted amines and by-products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H-NMR identifies amine protons (δ 1.5–2.5 ppm) and bromophenyl aromatic protons (δ 7.2–7.6 ppm). 13C^{13}C-NMR confirms the pentan-1-amine backbone (C-1 at δ 40–45 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 256.08 for C11 _{11}H15 _{15}BrN) .
  • FTIR : Amine N-H stretches (3300–3500 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}) confirm functional groups .

Advanced: How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 4-bromophenyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the para position and stabilizing intermediates via resonance. However, steric hindrance from the pentan-1-amine chain reduces reactivity in bulky substrates. Comparative studies with chloro- or fluoro-substituted analogs show slower reaction kinetics due to bromine’s larger atomic radius .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace by-products (e.g., debrominated derivatives) that may skew activity .
  • Target profiling : Employ kinase inhibition panels to differentiate primary targets from off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in CNS drug discovery?

Answer:

  • Backbone modifications : Compare pentan-1-amine with shorter (butan-1-amine) or branched chains to assess blood-brain barrier permeability via PAMPA assays .
  • Substituent effects : Replace bromine with electron-donating groups (e.g., -OCH3_3) to evaluate serotonin receptor binding affinity shifts .
  • Chiral centers : Synthesize enantiomers via asymmetric catalysis and test selectivity for neurotransmitter transporters (e.g., SERT vs. DAT) .

Basic: What are the stability challenges for this compound under storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .
  • Oxidation : Add antioxidants (e.g., BHT) to amine-containing solutions to inhibit radical formation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine to ammonium salts .

Advanced: How can computational modeling predict the compound’s interaction with G protein-coupled receptors (GPCRs)?

Answer:

  • Docking simulations : Use Schrödinger’s Glide to model binding poses in GPCRs (e.g., 5-HT2A_{2A}) with the bromophenyl group occupying hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to identify critical hydrogen bonds .
  • QSAR : Coramine chain length and halogen electronegativity with predicted IC50_{50} values using Gaussian-derived descriptors .

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